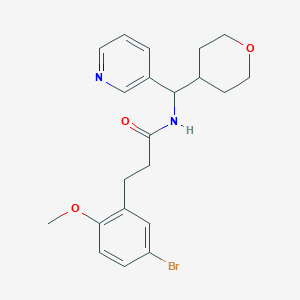

3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide

Description

The compound 3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a propanamide derivative characterized by a 5-bromo-2-methoxyphenyl moiety linked to an amide backbone, with the nitrogen atom substituted by a pyridin-3-yl group and a tetrahydro-2H-pyran-4-ylmethyl (THP-4-ylmethyl) side chain.

Properties

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN2O3/c1-26-19-6-5-18(22)13-16(19)4-7-20(25)24-21(15-8-11-27-12-9-15)17-3-2-10-23-14-17/h2-3,5-6,10,13-15,21H,4,7-9,11-12H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRVQKPRCOWFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-bromo-2-methoxyphenyl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its pharmacological relevance.

Chemical Structure and Synthesis

The chemical structure of the compound includes a brominated methoxyphenyl group , a pyridinyl moiety , and a tetrahydropyran unit. The synthesis typically involves multi-step organic reactions, starting from simpler precursors to form the complex structure through halogenation and nucleophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H24BrN3O2 |

| Molecular Weight | 384.30 g/mol |

| CAS Number | Not available |

| Melting Point | Not specified |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various molecular targets. The following sections detail these activities.

The proposed mechanism of action involves binding to specific receptors or enzymes, modulating their activity. For instance, the compound may inhibit certain kinases or interact with nuclear receptors, impacting pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound in various biological systems:

- Anticancer Activity : Preliminary results suggest that the compound has cytotoxic effects on cancer cell lines, potentially through apoptosis induction. In vitro studies demonstrated significant inhibition of cell growth in breast cancer and leukemia cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, indicating potential use in treating inflammatory diseases.

- Neuroprotective Properties : Research involving neuroprotection suggests that it may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

- Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.

- Study 2 : An animal model of rheumatoid arthritis treated with the compound showed reduced paw swelling and lower levels of pro-inflammatory cytokines compared to control groups.

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any new pharmaceutical agent. Current findings suggest low toxicity at therapeutic doses; however, further studies are necessary to fully elucidate any long-term effects or potential side effects.

Comparison with Similar Compounds

Key Implications :

- Bromine vs.

- Methoxy vs. Sulfonamide : The methoxy group is electron-donating, whereas sulfonamide groups (e.g., in TRPV1 antagonists) introduce polarity and hydrogen-bonding capacity, likely improving target affinity .

Pyridine and Heterocyclic Modifications

The pyridin-3-yl-(THP-4-ylmethyl) side chain in the target compound distinguishes it from analogs with alternative heterocycles or substituents:

- TRPV1 Antagonists () : Compounds such as N-((2-(cyclopentyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide (Compound 43, ) feature trifluoromethyl groups and cyclopentyloxy chains, which enhance metabolic stability and steric bulk .

- THP Variations () : The marine-derived 42-THP contains a tetrahydro-2H-pyran-2-yl oxime group instead of the THP-4-ylmethyl moiety. The 2-position substitution may alter conformational flexibility compared to the 4-position in the target compound .

Key Implications :

- THP-4-ylmethyl vs. THP-2-yl : The THP-4-ylmethyl group in the target compound may offer improved solubility due to its equatorial orientation, whereas THP-2-yl substituents (e.g., in 42-THP) could influence stereoelectronic effects.

Amide Backbone and Side Chains

The propanamide backbone is conserved across analogs, but side-chain variations impact bioactivity:

- TRPV1 Antagonists () : Compounds like N-((2-((N-benzyl-4-fluorophenyl)sulfonamido)-6-(trifluoromethyl)pyridin-3-yl)methyl)propanamide (Compound 21) incorporate sulfonamide-linked benzyl groups, which may enhance binding to the TRPV1 hydrophobic pocket .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.